molecular formula C14H12BrFN2O2 B8365026 N-(2-Amino-5-methoxy-phenyl)-5-bromo-2-fluoro-benzamide

N-(2-Amino-5-methoxy-phenyl)-5-bromo-2-fluoro-benzamide

Cat. No.: B8365026
M. Wt: 339.16 g/mol
InChI Key: AMRLUSLNFMHNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-5-methoxy-phenyl)-5-bromo-2-fluoro-benzamide is a useful research compound. Its molecular formula is C14H12BrFN2O2 and its molecular weight is 339.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H12BrFN2O2

Molecular Weight

339.16 g/mol

IUPAC Name

N-(2-amino-5-methoxyphenyl)-5-bromo-2-fluorobenzamide

InChI

InChI=1S/C14H12BrFN2O2/c1-20-9-3-5-12(17)13(7-9)18-14(19)10-6-8(15)2-4-11(10)16/h2-7H,17H2,1H3,(H,18,19)

InChI Key

AMRLUSLNFMHNPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)NC(=O)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Method 6—Step a A mixture of 5-Bromo-2-fluoro-benzoic acid (1.50 g, 6.85 mmol), 4-methoxy-benzene-1,2-diamine dihydrochloride (1.77 g, 8.49 mmol), HATU (2.73 g, 7.19 mmol) and TEA (2.88 mL, 20.76 mmol) in dichloromethane (20 mL) and DMF (5 mL) was stirred at room temperature overnight, then water was added (50 mL), mixture was stirred for 2 h and left standing at room temperature overnight. The precipitate obtained was filtered off and dried to afford 1.45 g of the title compound (50%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
2.73 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.88 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.